molecular formula C19H18ClFN6O3 B2579589 N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286695-78-0

N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2579589
CAS No.: 1286695-78-0
M. Wt: 432.84
InChI Key: JCLXCDOVQZPUQA-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a pyrimido[4,5-d]pyrimidinone core substituted with a morpholino group at position 7 and an acetamide-linked 3-chloro-4-fluorobenzyl moiety. This structure combines a fused pyrimidine system—a scaffold prevalent in kinase inhibitors—with a morpholine ring, which enhances solubility and pharmacokinetic properties. The 3-chloro-4-fluorobenzyl group may contribute to target binding via hydrophobic and halogen-bonding interactions, a common strategy in medicinal chemistry .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O3/c20-14-7-12(1-2-15(14)21)8-22-16(28)10-27-11-24-17-13(18(27)29)9-23-19(25-17)26-3-5-30-6-4-26/h1-2,7,9,11H,3-6,8,10H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLXCDOVQZPUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: a chlorofluorobenzyl moiety and a pyrimidinone derivative. The presence of halogen atoms (chlorine and fluorine) typically enhances the lipophilicity and bioactivity of compounds.

Chemical Formula

  • Molecular Formula : C₁₅H₁₈ClF N₅O
  • Molecular Weight : 329.79 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Tyrosinase Inhibition :
    • Tyrosinase is an enzyme involved in melanin production. Inhibitors of this enzyme are being explored for their potential in treating skin pigmentation disorders. Studies have shown that compounds with similar structural motifs can effectively inhibit tyrosinase activity, suggesting that this compound may also exhibit similar effects .
  • Antiviral Activity :
    • The compound may possess antiviral properties, particularly against HIV. Research indicates that certain pyrimidine derivatives can inhibit viral replication by targeting viral enzymes such as integrases .
  • Anticancer Potential :
    • The structural characteristics of the compound suggest potential anticancer activity by modulating key signaling pathways involved in tumor growth and proliferation.

Case Studies and Research Findings

  • Tyrosinase Inhibition Study :
    • A study conducted on a series of compounds incorporating the 3-chloro-4-fluorobenzyl moiety demonstrated significant inhibition of tyrosinase derived from Agaricus bisporus. The results indicated that the presence of chlorine and fluorine enhances inhibitory potency compared to other analogs .
  • Antiviral Activity Assessment :
    • In vitro studies have shown that similar pyrimidine derivatives exhibit promising results in inhibiting HIV integrase activity, which is crucial for viral replication and integration into host DNA . Further studies are needed to assess the specific efficacy of this compound against HIV.

Data Table: Comparative Biological Activity

Compound NameBiological ActivityReference
This compoundPotential tyrosinase inhibitor; Antiviral properties
3-Chloro-4-fluorophenyl derivativesEffective tyrosinase inhibitors
Pyrimidine derivativesAntiviral activity against HIV

Comparison with Similar Compounds

Research Implications

  • The target compound’s structural hybridity (pyrimido-pyrimidinone + morpholino) positions it as a candidate for kinase inhibitor development, leveraging features from Compounds 1 (acetamide linker) and 3 (halogenated aryl group).
  • Further studies should explore its solubility (morpholino advantage) and compare its binding affinity with imidazo-pyridine derivatives .

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